ethyl 6-fluoro-1-methyl-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylate
Description
Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylate is a fluoroquinolone derivative characterized by a quinoline core substituted with a fluorine atom at position 6, a methyl group at position 1, a piperidinyl group at position 7, and an ethyl ester at position 2. This compound is structurally related to antibacterial agents such as ciprofloxacin but differs in its substituent pattern, which influences its pharmacokinetic and pharmacodynamic properties. Its synthesis typically involves multi-step reactions, including cyclization and substitution processes, as seen in analogous fluoroquinolone syntheses .
Properties
IUPAC Name |
ethyl 6-fluoro-1-methyl-4-oxo-7-piperidin-1-ylquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3/c1-3-24-18(23)13-11-20(2)15-10-16(21-7-5-4-6-8-21)14(19)9-12(15)17(13)22/h9-11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCXWTNSHQMCAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N3CCCCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary primarily in substituents at positions 1, 6, 7, and the ester/acid group at position 3. Below is a detailed comparison of its key derivatives and their properties:
Substituent Variations at Position 1
- 1-Cyclopropyl derivatives (e.g., CAS 93107-30-3):
Substituent Variations at Position 7
- Piperazine vs. Piperidinyl Groups: Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate:
- Piperazine substitution increases polarity and water solubility compared to piperidinyl.
- Antibacterial activity: Piperazine derivatives (e.g., norfloxacin analogs) show broad-spectrum activity with MIC values ranging from 0.17–3.5 µg/mL against Gram-negative and Gram-positive bacteria . 7-(4-Nitroso-piperazin-1-yl) derivatives:
Ester vs. Carboxylic Acid at Position 3
- Ethyl ester group :
- Carboxylic acid derivatives (e.g., 6-fluoro-1-methyl-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid): Directly interact with bacterial DNA gyrase but exhibit reduced bioavailability compared to ester forms .
Halogen Substitutions at Position 6
- 6-Fluoro vs. 6-Bromo/6-Chloro Derivatives: Fluorine’s electronegativity enhances DNA gyrase inhibition and metabolic stability. Bromo or chloro substitutions (e.g., ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate) may increase steric hindrance, reducing target binding .
Data Tables
Table 1: Comparative Antibacterial Activity of Selected Analogs
Table 2: Structural Similarity Scores (Based on )
| Compound Name | Similarity Score | Key Substituent Differences |
|---|---|---|
| Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 0.85 | 1-Cyclopropyl, 6,7-diF |
| Ethyl 1-cyclopropyl-6-fluoro-7-piperazin-1-yl-4-oxo-1,4-dihydroquinoline-3-carboxylate | 0.80 | 1-Cyclopropyl, 7-piperazinyl |
| 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 0.79 | Carboxylic acid at position 3 |
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